molecular formula C27H34N4O2+2 B13847038 (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium)

(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium)

Cat. No.: B13847038
M. Wt: 446.6 g/mol
InChI Key: MXYOZKCEQJLPGD-UHFFFAOYSA-P
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Description

(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) is a bisbenzofuran derivative with potential anti-malarial properties. This compound is characterized by its complex structure, which includes a nonane backbone and benzofuran rings, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) involves multiple steps, typically starting with the preparation of benzofuran derivatives. These derivatives are then linked through a nonane chain, followed by the introduction of aminomethaniminium groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzofuran rings, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the aminomethaniminium groups, converting them into primary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential anti-malarial properties make it a candidate for drug development and biological studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating malaria and other diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) exerts its effects involves interaction with molecular targets in the malaria parasite. The compound likely interferes with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways involved are still under investigation, but the benzofuran rings and aminomethaniminium groups are believed to play crucial roles.

Comparison with Similar Compounds

(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) can be compared with other bisbenzofuran derivatives, such as:

    (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium): Similar in structure but with different functional groups.

    (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium): Another bisbenzofuran derivative with potential anti-malarial properties.

The uniqueness of (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C27H34N4O2+2

Molecular Weight

446.6 g/mol

IUPAC Name

[amino-[2-[9-[5-[amino(azaniumylidene)methyl]-1-benzofuran-2-yl]nonyl]-1-benzofuran-5-yl]methylidene]azanium

InChI

InChI=1S/C27H32N4O2/c28-26(29)18-10-12-24-20(14-18)16-22(32-24)8-6-4-2-1-3-5-7-9-23-17-21-15-19(27(30)31)11-13-25(21)33-23/h10-17H,1-9H2,(H3,28,29)(H3,30,31)/p+2

InChI Key

MXYOZKCEQJLPGD-UHFFFAOYSA-P

Canonical SMILES

C1=CC2=C(C=C1C(=[NH2+])N)C=C(O2)CCCCCCCCCC3=CC4=C(O3)C=CC(=C4)C(=[NH2+])N

Origin of Product

United States

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